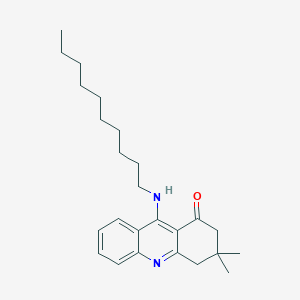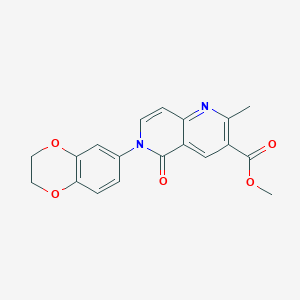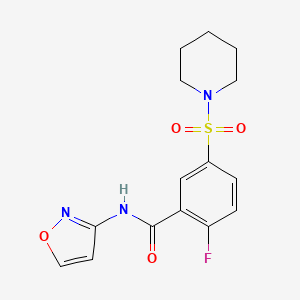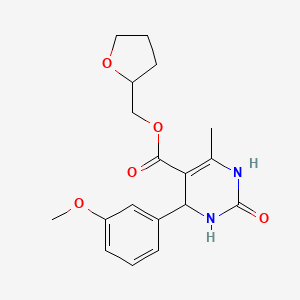![molecular formula C22H22ClFN4O B5086431 N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5086431.png)
N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of pyrazole derivatives and is commonly referred to as CEP-33779.
作用机制
The mechanism of action of N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide involves the inhibition of the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. It is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide inhibits the activity of NF-κB by blocking its nuclear translocation, thereby preventing the transcription of target genes.
Biochemical and Physiological Effects:
N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by macrophages and other immune cells. Moreover, it has been shown to suppress the expression of adhesion molecules and chemokines, which play a key role in the recruitment of immune cells to sites of inflammation. Additionally, it has been found to induce apoptosis in cancer cells by activating caspases and suppressing the expression of anti-apoptotic proteins. Furthermore, it has been shown to protect neurons from oxidative stress and neuroinflammation by upregulating the expression of antioxidant enzymes and anti-inflammatory cytokines.
实验室实验的优点和局限性
N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities, making it readily available for research purposes. Moreover, it has been extensively studied and its mechanism of action is well understood, making it a reliable tool for investigating the role of NF-κB in various physiological and pathological processes. However, there are also some limitations associated with the use of N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide in lab experiments. It has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results. Moreover, its efficacy and safety in vivo have not been fully established, which may limit its potential clinical applications.
未来方向
There are several future directions for the research on N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its role in the regulation of immune response and inflammation in various pathological conditions, such as sepsis and autoimmune diseases. Moreover, it may be of interest to investigate its potential synergistic effects with other drugs or therapies in the treatment of cancer and other diseases. Furthermore, the development of more potent and selective inhibitors of NF-κB may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
合成方法
The synthesis of N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide involves several steps. The starting material for the synthesis is 4-chlorobenzyl chloride, which is reacted with piperidine to form 1-(4-chlorobenzyl)-4-piperidinyl chloride. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-chlorobenzamide. Finally, the 4-chloro group is replaced with a fluorine atom using a fluorinating agent to obtain N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide.
科学研究应用
N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In particular, it has been found to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and immune response. Moreover, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. Additionally, it has been found to protect neurons from oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases.
属性
IUPAC Name |
N-[2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O/c23-18-6-4-16(5-7-18)15-27-12-9-20(10-13-27)28-21(8-11-25-28)26-22(29)17-2-1-3-19(24)14-17/h1-8,11,14,20H,9-10,12-13,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKYXVUCQTSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC(=CC=C3)F)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-allyl-1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5086352.png)

![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5086377.png)
![N-[3-(difluoromethoxy)phenyl]-3-nitrobenzamide](/img/structure/B5086387.png)
![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5086394.png)
![3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5086397.png)
![4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]thiomorpholine](/img/structure/B5086402.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5086407.png)
![4-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5086413.png)


![4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl acetate](/img/structure/B5086433.png)
![8-{[2-(2-methoxyphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5086446.png)